3-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzaldehyde
Overview
Description
3-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C14H19BrN2O and a molecular weight of 311.22 g/mol . This compound is characterized by the presence of a bromine atom, a dimethylamino group, and a piperidinyl group attached to a benzaldehyde core. It is primarily used in research and development within the pharmaceutical and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzaldehyde typically involves the bromination of 4-(4-(dimethylamino)piperidin-1-yl)benzaldehyde. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . The reaction is carried out under controlled temperature and pH conditions to ensure the selective bromination at the desired position on the benzaldehyde ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include primary and secondary amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 3-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzoic acid.
Reduction: 3-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways. The dimethylamino group and piperidinyl moiety may play a role in modulating the compound’s biological activity by interacting with receptors or enzymes involved in neurotransmission . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-(dimethylamino)benzaldehyde: Lacks the piperidinyl group, which may result in different biological activities and chemical reactivity.
4-(4-(Dimethylamino)piperidin-1-yl)benzaldehyde: Lacks the bromine atom, which may affect its reactivity in substitution reactions.
3-Bromo-4-(piperidin-1-yl)benzaldehyde: Lacks the dimethylamino group, which may influence its interaction with biological targets.
Uniqueness
3-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzaldehyde is unique due to the presence of both the bromine atom and the dimethylamino-piperidinyl moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-bromo-4-[4-(dimethylamino)piperidin-1-yl]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O/c1-16(2)12-5-7-17(8-6-12)14-4-3-11(10-18)9-13(14)15/h3-4,9-10,12H,5-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEIKTHMLMOPAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=C(C=C(C=C2)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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